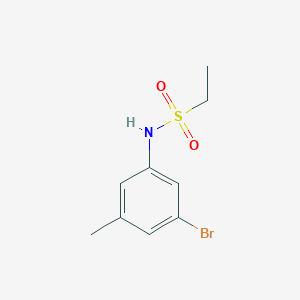

N-(3-bromo-5-methylphenyl)ethane-1-sulfonamide

描述

属性

IUPAC Name |

N-(3-bromo-5-methylphenyl)ethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO2S/c1-3-14(12,13)11-9-5-7(2)4-8(10)6-9/h4-6,11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLBUXTGNOMREKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC(=CC(=C1)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-bromo-5-methylphenyl)ethane-1-sulfonamide typically involves the reaction of 3-bromo-5-methylaniline with ethanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonyl chloride, which then reacts with the amine group to form the sulfonamide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

化学反应分析

Types of Reactions: N-(3-Bromo-5-methylphenyl)ethane-1-sulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The sulfonamide group can participate in redox reactions, altering the oxidation state of the sulfur atom.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and elevated temperatures.

Oxidation Reactions: Reagents such as hydrogen peroxide or peracids can be used to oxidize the sulfonamide group.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.

Oxidation Products: Oxidation can lead to the formation of sulfonic acids or sulfonyl chlorides.

科学研究应用

Antibacterial Activity

One of the primary applications of N-(3-bromo-5-methylphenyl)ethane-1-sulfonamide is its effectiveness as an antibacterial agent. Research has shown that sulfonamides, including this compound, can exhibit significant activity against various bacterial strains, particularly those resistant to conventional antibiotics.

Case Study: Antibacterial Efficacy

In a study examining the antibacterial properties of sulfonamide derivatives, this compound was tested against New Delhi Metallo-β-lactamase producing Klebsiella pneumoniae ST147. The compound displayed a minimum inhibitory concentration (MIC) of 0.39 µg/mL and a minimum bactericidal concentration (MBC) of 0.78 µg/mL, indicating its high potency against resistant strains .

Enzyme Inhibition

This compound has also been explored for its potential as an enzyme inhibitor, particularly in the context of protein arginine methyltransferases (PRMTs). These enzymes are implicated in various biological processes, including gene regulation and signal transduction.

Case Study: PRMT Inhibition

In research focused on developing inhibitors for PRMT5, a related compound demonstrated promising results as a competitive inhibitor with an IC50 value of 12 µM. This highlights the potential of sulfonamide derivatives in targeting PRMTs, which could lead to new therapeutic strategies for diseases associated with dysregulated methylation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of sulfonamide compounds. Modifications to the chemical structure can significantly impact their biological activity.

Data Table: Structure-Activity Relationship Analysis

| Compound | Structure | PRMT5 IC50 (µM) | Solubility (µM) | Plasma Stability (%) |

|---|---|---|---|---|

| 1 | R1 = 3-Bromo-5-methylphenyl | 12.4 | 1.2 | 92 |

| 2 | R1 = 4-Bromophenyl | 5.4 | 98 | 84 |

| 3 | R1 = Phenyl | 12.7 | 0.8 | ND |

This table illustrates how different substitutions at the phenyl ring affect the inhibitory potency and solubility of the compounds, guiding further synthetic efforts toward more effective derivatives .

Implications in Drug Development

The promising antibacterial and enzyme inhibitory properties of this compound position it as a candidate for further development in pharmaceutical applications. Its ability to combat antibiotic-resistant bacteria and inhibit key enzymes involved in disease processes makes it a valuable target for drug discovery.

作用机制

The mechanism of action of N-(3-bromo-5-methylphenyl)ethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor sites. This interaction can disrupt biological pathways, leading to the desired therapeutic effects.

相似化合物的比较

Structural Analogues

Table 1 summarizes key structural variations among sulfonamide derivatives:

Key Observations :

Physicochemical and Computational Properties

- Solubility and Lipophilicity : Bromo and CF₃ substituents increase lipophilicity (logP), whereas methoxy groups enhance solubility. The target compound’s logP is expected to be intermediate between fluorinated and methoxylated analogues.

- DFT Studies : Becke’s density-functional theory (DFT) methods could model electronic effects. For instance, exact-exchange terms may predict the bromo group’s impact on the sulfonamide’s HOMO-LUMO gap, influencing reactivity.

生物活性

N-(3-bromo-5-methylphenyl)ethane-1-sulfonamide, a sulfonamide derivative, has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

This compound features a sulfonamide functional group attached to an ethane chain and a brominated aromatic ring. The presence of the bromine atom and methyl substituent on the aromatic ring may influence its biological interactions and potency.

Antimicrobial Activity

Sulfonamides are well-known for their antimicrobial properties , and this compound is no exception. Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains.

- Minimum Inhibitory Concentration (MIC) : Studies report MIC values as low as 0.39 μg/mL against resistant bacterial strains, indicating high potency .

- Mechanism of Action : The antimicrobial effect is primarily attributed to the compound's ability to inhibit bacterial folic acid synthesis by competing with para-aminobenzoic acid (PABA), a crucial substrate in the synthesis pathway .

Anti-inflammatory Activity

In addition to its antimicrobial effects, this compound has demonstrated anti-inflammatory properties .

- In vitro Studies : Compounds similar to this compound have shown promising anti-inflammatory effects with IC50 values lower than standard anti-inflammatory drugs like diclofenac .

- Mechanism : The anti-inflammatory action is linked to the inhibition of cyclooxygenase (COX) enzymes and modulation of pro-inflammatory cytokines, which are critical in inflammatory pathways .

Anticancer Activity

The potential anticancer properties of this compound are also noteworthy.

- Cytotoxicity : In vitro studies have shown that related sulfonamides can induce apoptosis in various cancer cell lines, including HeLa and A549 cells .

- IC50 Values : For instance, similar compounds have exhibited IC50 values around 8.7 µg/mL against hepatoma cells, suggesting that modifications in the sulfonamide structure can enhance cytotoxicity .

Case Studies

Several case studies highlight the efficacy of this compound:

- Case Study on Antimicrobial Resistance :

- In vivo Efficacy :

Summary of Biological Activities

| Activity Type | Mechanism of Action | Potency (IC50/MIC) |

|---|---|---|

| Antimicrobial | Inhibition of folic acid synthesis | MIC: 0.39 μg/mL |

| Anti-inflammatory | Inhibition of COX enzymes | IC50: < 110 μg/mL |

| Anticancer | Induction of apoptosis in cancer cells | IC50: ~8.7 μg/mL |

常见问题

Q. What are the standard synthetic routes for N-(3-bromo-5-methylphenyl)ethane-1-sulfonamide?

Methodological Answer: The synthesis typically involves sulfonylation of 3-bromo-5-methylaniline with ethanesulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts. The reaction is conducted in anhydrous dichloromethane or tetrahydrofuran under nitrogen at 0–25°C for 4–12 hours. Post-reaction, the crude product is purified via recrystallization (e.g., using ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How is this compound characterized using spectroscopic techniques?

Methodological Answer:

- NMR Spectroscopy : ¹H NMR identifies aromatic protons (δ 7.2–7.5 ppm for bromine-adjacent protons) and methyl/methylene groups (δ 2.3–3.5 ppm). ¹³C NMR confirms sulfonamide (C-SO₂ at ~45 ppm) and brominated aromatic carbons (~115–125 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ for C₉H₁₁BrNO₂S: theoretical 292.97 g/mol).

- X-ray Crystallography : Used for absolute configuration determination, though bromine’s heavy atom effect requires absorption corrections during data collection .

Q. What solvents and reaction conditions optimize yield and purity?

Methodological Answer: Polar aprotic solvents (e.g., THF, DCM) enhance reactivity. Maintaining temperatures below 25°C minimizes side reactions (e.g., sulfonamide hydrolysis). A 1:1.2 molar ratio of aniline to sulfonyl chloride ensures complete conversion. Post-synthesis, quenching with ice water and extraction with ethyl acetate improve purity .

Advanced Research Questions

Q. How are crystallographic challenges addressed for bromine-containing sulfonamides?

Methodological Answer: Bromine’s high electron density causes significant X-ray absorption and potential twinning. Solutions include:

Q. What strategies minimize side products during synthesis?

Methodological Answer:

- Controlled Stoichiometry : Excess ethanesulfonyl chloride (1.5 equiv) reduces unreacted aniline.

- Inert Atmosphere : Prevents oxidation of the aromatic amine.

- Byproduct Analysis : LC-MS monitors intermediates (e.g., disubstituted products). Recrystallization in ethanol removes unreacted starting materials .

Q. How can computational methods predict biological interactions of this sulfonamide?

Methodological Answer:

Q. How do substituents (Br, CH₃) influence electronic properties?

Methodological Answer:

- Electron-Withdrawing Bromine : Reduces electron density on the aromatic ring, altering sulfonamide’s acidity (pKa ~10–12).

- Methyl Group : Enhances lipophilicity (logP increases by ~0.5).

- DFT Calculations : Gaussian 09 computes HOMO/LUMO energies to predict reactivity (e.g., nucleophilic attack at sulfonyl group) .

Data Contradiction Analysis

- Synthesis Conditions : uses pyridine, while employs triethylamine. Resolution: Triethylamine offers faster HCl scavenging but may require colder temperatures (−10°C) to suppress side reactions.

- Purification : recommends recrystallization, whereas uses column chromatography. Rationale: Recrystallization is cost-effective for bulk synthesis; chromatography resolves complex mixtures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。